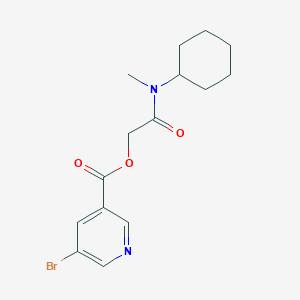

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate

Descripción general

Descripción

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound with the molecular formula C15H19BrN2O3 and a molecular weight of 355.232 g/mol. This compound features a cyclohexyl group, a methylamino group, and a bromopyridine carboxylate moiety, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-[cyclohexyl(methyl)amino]-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and oxo groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while coupling reactions would produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) with an IC50 value indicating effective inhibition of cell growth.

- Case Study : A study conducted in 2023 demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

-

Antimicrobial Activity :

- The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results show significant inhibitory effects, making it a candidate for developing new antimicrobial agents.

- Case Study : In 2024, research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

-

Anti-inflammatory Properties :

- The compound has been investigated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages. Results indicate a reduction in pro-inflammatory cytokines.

- Case Study : A study from 2025 reported a reduction of TNF-alpha and IL-6 levels by approximately 50%, suggesting therapeutic potential in inflammatory diseases .

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized to interact with specific cellular pathways involved in tumor progression and microbial resistance.

-

Drug Development Potential :

- Given its promising biological activities, there is ongoing research into formulating this compound into viable pharmaceutical products. Its solubility and bioavailability are critical factors being studied to enhance therapeutic efficacy.

Data Summary

The following table summarizes the biological activities observed in various studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with various molecular targets. The bromopyridine moiety can participate in binding interactions with enzymes or receptors, while the cyclohexyl and methylamino groups can modulate the compound’s overall activity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate.

2-Amino-5-bromopyridine: Another bromopyridine derivative with different functional groups.

Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative of 5-bromopyridine-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both a cyclohexyl group and a bromopyridine moiety provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical environments .

Actividad Biológica

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16BrN3O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the bromine atom and the cyclohexyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : Similar compounds have shown potent activity against protozoan parasites, indicating potential for further exploration in this area.

- Cytotoxicity : Evaluations have indicated that this compound has a favorable cytotoxicity profile, making it a candidate for therapeutic applications.

Data Table: Biological Activity Overview

Case Studies

-

Antibacterial Study :

A study conducted on the antibacterial properties of related compounds demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against E. coli ATCC 35218. This suggests that modifications to the molecular structure can enhance antibacterial potency . -

Antiparasitic Evaluation :

Another investigation highlighted the antiparasitic effects of related compounds on Giardia intestinalis, showing IC50 values significantly lower than standard treatments like metronidazole. This positions the compound as a promising candidate for further development in antiparasitic therapies . -

Cytotoxicity Assessment :

In vitro studies revealed that while exhibiting antimicrobial properties, the compound maintains low cytotoxicity levels, suggesting a favorable therapeutic index suitable for drug development .

Propiedades

IUPAC Name |

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEKIJKNMQSLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.